3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
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Overview
Description
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate is a chemical compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate typically involves the acetylation of the corresponding anthraquinone derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-1-methyl-9,10-dioxo-8-(beta-d-glucopyranosyloxy)-9,10-dihydroanthracene-2-carboxylate: Another anthraquinone derivative with similar structural features.
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue of the osteoarthritis drug rhein.
Uniqueness
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other anthraquinone derivatives.
Properties
CAS No. |
25466-76-6 |
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Molecular Formula |
C20H16O7 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(8-acetyloxy-6-methoxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H16O7/c1-9-5-13-17(15(6-9)26-10(2)21)20(24)18-14(19(13)23)7-12(25-4)8-16(18)27-11(3)22/h5-8H,1-4H3 |
InChI Key |
NZOKPGYOGJBULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC |
Origin of Product |
United States |
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